molecular formula C4H5N3O B010225 Isocytosine CAS No. 107646-85-5

Isocytosine

Cat. No.: B010225
CAS No.: 107646-85-5
M. Wt: 111.1 g/mol
InChI Key: XQCZBXHVTFVIFE-UHFFFAOYSA-N
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Scientific Research Applications

Medicinal Chemistry

Anticancer Therapy
Isocytosine has been investigated for its potential in cancer therapy through a gene-directed enzyme-prodrug therapy (GDEPT) approach. The compound 5-fluorothis compound (5-FIC) is converted into the cytotoxic agent 5-fluorouracil (5-FU) by this compound-specific deaminases (ICDs). A notable study characterized the this compound-specific deaminase VCZ, revealing its ability to convert 5-FIC into 5-FU effectively. This enzyme/prodrug pair has shown promise in colorectal cancer cell lines, suggesting a novel therapeutic strategy for cancer treatment .

Antiviral Applications
this compound's structural similarity to natural nucleobases positions it as a candidate for antiviral drug development. Its incorporation into nucleic acid structures can enhance the stability and efficacy of antiviral agents, potentially leading to new treatments for viral infections .

Molecular Biology

Hachimoji Nucleic Acids
this compound is one of the building blocks of Hachimoji nucleic acids, which expand the genetic alphabet beyond the traditional four bases. This innovation opens avenues for synthetic biology and biotechnology applications, including the development of new forms of genetic information storage and retrieval systems .

DNA-Compatible Synthesis
Recent advancements have demonstrated the synthesis of this compound scaffolds via DNA-compatible reactions, enhancing its utility in organic synthesis and genetic engineering. This method allows for the incorporation of this compound into DNA strands, facilitating studies on base-pairing properties and genetic encoding .

Photophysical Studies

Excited State Dynamics
Research into the excited state dynamics of this compound has revealed its high photostability and unique deactivation pathways compared to cytosine. Studies utilizing femtosecond time-resolved spectroscopy have shown that solvent interactions significantly influence this compound's excited state behavior. This knowledge is crucial for applications in photonics and materials science, where nucleobases may be integrated into light-harvesting systems .

Summary Table of Applications

Application AreaDescriptionKey Findings/Examples
Medicinal Chemistry Anticancer therapy using ICDs; antiviral drug developmentVCZ/5-FIC pair shows efficacy in colorectal cancer cells
Molecular Biology Building block for Hachimoji nucleic acids; DNA-compatible synthesisNew scaffolds synthesized for genetic engineering
Photophysical Studies Investigation of excited state dynamics; influence of solvents on stabilityHigh photostability and unique deactivation pathways

Case Studies

  • This compound-Specific Deaminase VCZ
    • Objective: To evaluate the therapeutic potential of VCZ in converting 5-FIC to 5-FU.
    • Methodology: Structural characterization and in vitro testing on colorectal cancer cell lines.
    • Outcome: Demonstrated significant conversion efficiency and potential for clinical application in targeted cancer therapies.
  • Ultrafast Dynamics Study
    • Objective: To understand the excited state behavior of this compound.
    • Methodology: Employed time-resolved fluorescence and density functional theory calculations.
    • Outcome: Identified distinct deactivation pathways influenced by solvent interactions, highlighting its utility in photonic applications.

Mechanism of Action

Q & A

Q. What are the critical safety protocols for handling isocytosine in laboratory settings?

Category : Basic Research
Answer : this compound (CAS 108-53-2) requires adherence to safety measures due to its acute oral toxicity (H302) and eye irritation potential (H319) . Key protocols include:

  • Personal Protective Equipment (PPE) : Use gloves, lab coats, and safety goggles to avoid skin/eye contact. Avoid inhalation of dust by working in fume hoods .
  • Storage : Keep containers tightly sealed in dry, cool environments to prevent degradation .
  • Spill Management : Collect spills mechanically and prevent entry into waterways. Avoid water jets, as they may aerosolize particles .

Q. How is this compound utilized in the synthesis of antiviral or antitumor agents?

Category : Basic Research
Answer : this compound serves as a key intermediate in developing nucleoside analogs. Its amino and hydroxyl groups enable structural modifications for targeting viral polymerases or cancer cell pathways. Methodologically:

  • Functionalization : Modify the pyrimidine ring at positions 2 and 4 to enhance binding affinity .
  • In vitro Testing : Use cell-based assays (e.g., cytotoxicity or viral replication inhibition) to validate efficacy .

Q. What advanced techniques are used to study tautomerism in this compound?

Category : Advanced Research
Answer : Tautomeric forms of this compound impact its base-pairing behavior and reactivity. Techniques include:

  • Solid-State NMR : Compare <sup>15</sup>N CP-MAS spectra of samples recrystallized from H2O vs. D2O to identify tautomeric shifts .
  • Path-Integral Molecular Dynamics (PIMD) : Simulate proton transfer dynamics in solution or crystalline phases .

Q. How do this compound deaminases function in enzyme-prodrug cancer therapies?

Category : Advanced Research
Answer : this compound deaminases convert prodrugs like 5-fluorothis compound (5-FIC) into cytotoxic 5-fluorouracil. Methodological considerations:

  • Enzyme Screening : Use recombinant proteins (e.g., RK9NH) in vitro to assay deamination activity via HPLC or spectrophotometry .
  • Selectivity Analysis : Compare activity against human homologs (e.g., cytosine deaminase) to minimize off-target effects .

Q. What spectroscopic methods elucidate the photodynamics of this compound?

Category : Advanced Research
Answer : Excited-state dynamics are studied using:

  • Resonant Two-Photon Ionization (R2PI) : Identify tautomer-specific absorption bands and decay pathways .
  • Pump-Probe Spectroscopy : Resolve ultrafast (<1 ps) relaxation processes, comparing results to canonical nucleobases like cytosine .

Q. How can researchers design a PICOT-based study on this compound’s biochemical applications?

Category : Methodological
Answer : Apply the PICOT framework to structure research questions:

  • Population (P) : Cancer cell lines or viral models.
  • Intervention (I) : this compound-derived prodrugs or enzyme systems.
  • Comparison (C) : Standard therapies (e.g., 5-fluorouracil).
  • Outcome (O) : Efficacy metrics (e.g., IC50, tumor regression).
  • Time (T) : Short-term (in vitro) vs. long-term (in vivo) timelines .

Q. How should researchers address contradictions in this compound-related data across studies?

Category : Methodological
Answer :

  • Meta-Analysis : Systematically compare experimental conditions (e.g., solvent pH, temperature) affecting tautomer ratios or enzyme kinetics .
  • Reproducibility Checks : Replicate key experiments with standardized protocols, documenting deviations (e.g., NMR calibration) .

Q. What strategies ensure reproducibility in this compound synthesis and characterization?

Category : Methodological
Answer :

  • Detailed Experimental Sections : Include synthesis routes (e.g., condensation reactions), purification methods (HPLC), and characterization data (NMR, HRMS) .
  • Open Data Practices : Share raw spectra or crystallographic data in supplementary materials .

Properties

IUPAC Name

2-amino-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O/c5-4-6-2-1-3(8)7-4/h1-2H,(H3,5,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQCZBXHVTFVIFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(NC1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00148350
Record name Isocytosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00148350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155831-92-8, 108-53-2
Record name 2,3-Dihydro-2-imino-4-pyrimidinol
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isocytosine
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Isocytosine
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Record name Isocytosine
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Record name Isocytosine
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Isocytosine
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